![molecular formula C18H21N3O B2505826 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone CAS No. 2034383-63-4](/img/structure/B2505826.png)

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

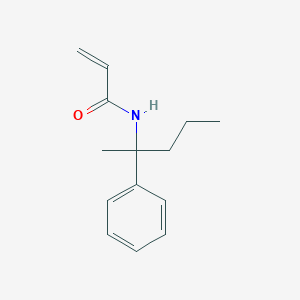

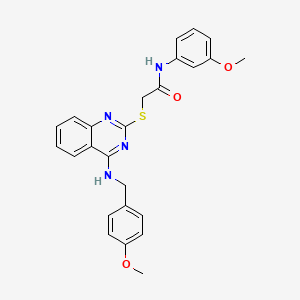

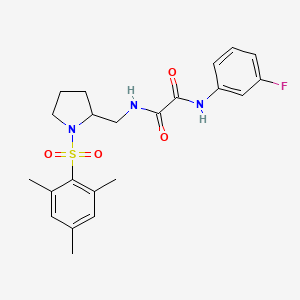

The compound "(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone" is a complex organic molecule that appears to be related to the family of benzo[d]imidazole derivatives. These derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The benzo[d]imidazole moiety is a fused heterocycle containing nitrogen atoms, which is a common structural feature in many pharmacologically active compounds.

Synthesis Analysis

The synthesis of related benzo[d]imidazole compounds has been reported using a general, inexpensive, and versatile method. For instance, the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone is achieved through the formation of C-N bonds involving an aromatic aldehyde and o-phenylenediamine. The presence of N,N-dimethylformamide/sulfur leads to the formation of the desired product, while the absence of sulfur results in the formation of quinoxaline in 1,4-dioxane . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives can be characterized using various spectroscopic techniques. For example, a related compound, 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, was synthesized and characterized by IR, NMR, and UV-vis spectroscopy. Its solid-state structure was determined using single-crystal X-ray diffraction. Quantum chemical calculations, such as density functional theory (DFT/B3LYP) with the 6-311++G(d, p) basis set, were employed to theoretically characterize the molecular and spectroscopic features, with good agreement between theoretical and experimental data . These techniques could be applied to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can undergo various chemical reactions, including N-alkylation, as seen in the synthesis of related compounds. The reactivity of the imidazole moiety can be modified to improve selectivity for certain biological targets, such as the insulin-like growth factor receptor-1 (IGF-1R), while reducing interactions with cytochrome P450 enzymes . This indicates that the compound may also be amenable to chemical modifications that could enhance its selectivity and pharmacological profile.

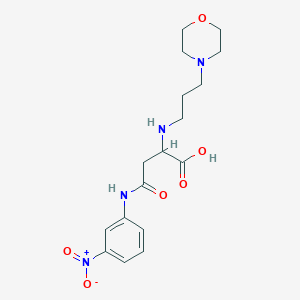

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives can be influenced by their molecular structure. The presence of different functional groups and the overall molecular conformation can affect properties such as solubility, melting point, and stability. While specific data on the physical and chemical properties of "this compound" are not provided, insights can be gained from the study of related compounds. For instance, the solubility might be modulated by the presence of the pyrrolidinyl and cyclohexenyl groups, and the stability could be assessed through experimental techniques similar to those used for other benzo[d]imidazole derivatives .

科学的研究の応用

Antiproliferative Activity on Cancer Cell Lines

A series of new conjugates related to the mentioned compound were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines, including prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7). Some of these conjugates showed considerable cytotoxicity, indicating their potential as therapeutic agents for cancer treatment. The mechanism involves inhibiting microtubule assembly formation, suggesting that these compounds could serve as effective tubulin polymerization inhibitors (Kishore Mullagiri et al., 2018).

Novel Synthesis Methods

Research has been conducted on novel synthesis methods for bicycles with fused pyrrole, indole, oxazole, and imidazole rings, which are structurally related to the compound . These methods provide insights into creating a range of compounds with potentially varied biological activities (A. Katritzky et al., 2004).

Antimicrobial and Antimycobacterial Activities

Another study synthesized a series of derivatives and evaluated them for antimicrobial and antimycobacterial activities. The results indicated that certain derivatives exhibited high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, showcasing their potential as antimicrobial agents (B. Narasimhan et al., 2011).

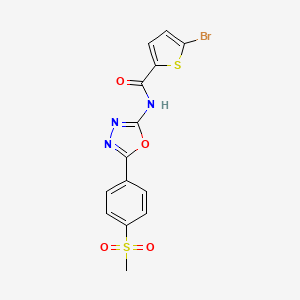

Crystal Structure and DFT Study

The crystal structure and Density Functional Theory (DFT) study of derivatives have been reported, providing insights into their molecular structures and physicochemical properties. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets and for further optimization as therapeutic agents (P. Huang et al., 2021).

Novel Synthetic Approaches for Imidazo[1,5-α]pyridines

Research on novel synthetic approaches for imidazo[1,5-α]pyridines, closely related to the chemical structure , has been reported. These approaches expand the scope of accessible imidazo[1,5-α]pyridines, highlighting the versatility and potential applications of such compounds in medicinal chemistry and other fields (Kui Zeng et al., 2021).

作用機序

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Biochemical Pathways

Given the wide range of activities associated with imidazole derivatives, it is likely that multiple pathways are influenced .

Pharmacokinetics

For instance, the related compound 3-cyclohexene-1-carboxylic acid is insoluble in water , which could impact its absorption and distribution.

Result of Action

Given the broad range of activities associated with imidazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .

特性

IUPAC Name |

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-cyclohex-3-en-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c22-18(14-6-2-1-3-7-14)20-11-10-15(12-20)21-13-19-16-8-4-5-9-17(16)21/h1-2,4-5,8-9,13-15H,3,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAWVCGRCOIHGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2505745.png)

![N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone](/img/structure/B2505752.png)

![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2505765.png)